molecular formula C20H23N3O3S B14197861 2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 832077-82-4

2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B14197861
CAS No.: 832077-82-4
M. Wt: 385.5 g/mol
InChI Key: UWJDFGMMHFSSJD-UHFFFAOYSA-N
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Description

2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine is a complex organic compound that features a sulfonyl group, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multiple steps. One common method involves the formation of the oxadiazole ring through the cyclization of appropriate precursors. The sulfonyl group is introduced via sulfonation reactions, and the pyridine ring is often incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of sulfides.

Scientific Research Applications

2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the oxadiazole and pyridine rings can participate in various binding interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to its combination of a sulfonyl group, an oxadiazole ring, and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

832077-82-4

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

2-(7-phenylheptylsulfonyl)-5-pyridin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C20H23N3O3S/c24-27(25,20-23-22-19(26-20)18-14-8-9-15-21-18)16-10-3-1-2-5-11-17-12-6-4-7-13-17/h4,6-9,12-15H,1-3,5,10-11,16H2

InChI Key

UWJDFGMMHFSSJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCS(=O)(=O)C2=NN=C(O2)C3=CC=CC=N3

Origin of Product

United States

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